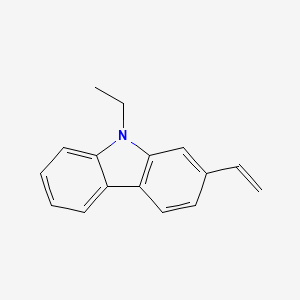

N-Ethyl-2-vinylcarbazole

Description

Context and Significance of Carbazole-Containing Polymers in Advanced Materials Research

Carbazole-based polymers have garnered significant attention over the past five decades due to their exceptional stability and high redox potential compared to other conducting polymers. mdpi.com These materials are known for their excellent electro- and photoactive properties, stemming from their high hole transporting mobility and strong absorption in the UV spectral region. mdpi.com The carbazole (B46965) moiety itself is a nitrogen-containing heterocyclic compound with a planar π-conjugated system, high rigidity, and electron delocalization, which facilitates efficient light absorption and emission. nih.gov

The unique characteristics of carbazole-containing polymers have led to their widespread use in a variety of advanced applications, including:

Organic Light Emitting Diodes (OLEDs) mdpi.combohrium.com

Organic Field-Effect Transistors (OFETs) mdpi.com

Photovoltaic Devices (Solar Cells) mdpi.comresearchgate.net

Sensors and Biosensors mdpi.com

Smart Windows mdpi.com

Photorefractive Materials researchgate.net

The versatility of carbazole allows for the synthesis of polymers with tailored properties. For instance, modifications at the N-position of the carbazole ring can improve solubility, thermal stability, and other physicochemical characteristics. mdpi.com Furthermore, polymerization at different positions on the carbazole ring (e.g., 3,6- or 2,7-) can lead to polymers with varying degrees of conjugation and different electronic properties. mdpi.com

Overview of N-Ethyl-2-vinylcarbazole as a Monomer Precursor for Functional Polymers

The polymerization of this compound can be achieved through various methods, including controlled radical polymerization techniques. researchgate.net These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for achieving predictable and reproducible material properties. researchgate.netsemanticscholar.org The resulting polymers exhibit interesting photophysical properties, such as the formation of intrachain excimers, which are responsible for their characteristic fluorescence emission. aip.org

Historical Research Trajectory and Key Advancements in this compound Polymer Systems

Research into carbazole-containing polymers began with the study of poly(N-vinylcarbazole) (PVK), which was first reported in 1934. mdpi.com PVK gained prominence for its photoconductive properties and was extensively used in electrophotography. researchgate.netkpi.ua However, the brittleness and poor processability of PVK limited its broader applications. mdpi.comkpi.ua

This led to the exploration of various derivatives, including this compound, to improve the material's properties. Key advancements in the field have been closely linked to the development of new polymerization techniques. The advent of controlled radical polymerization methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, has enabled the synthesis of complex polymer architectures, including block copolymers and star polymers, with carbazole functionalities. researchgate.netsemanticscholar.org

A significant area of research has been the synthesis of block copolymers incorporating carbazole segments. researchgate.net These materials can self-assemble into highly ordered structures, which is advantageous for applications in optoelectronics. researchgate.net For instance, the controlled synthesis of poly(N-ethyl-3-vinylcarbazole) and its block copolymers via RAFT polymerization has been demonstrated, resulting in polymers with high thermal stability and blue fluorescence. acs.org

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound and its polymers are driven by the desire to understand the structure-property relationships and to develop new materials with enhanced performance for specific applications. The primary objectives of this research include:

Synthesis of well-defined polymers: Developing and optimizing polymerization methods to control the molecular weight, polydispersity, and architecture of poly(this compound) and its copolymers. semanticscholar.orgacs.org

Characterization of material properties: A thorough investigation of the photophysical, electrochemical, thermal, and morphological properties of these polymers. aip.orgacs.orgbohrium.com This includes studying their emission properties, charge transport characteristics, and thermal stability.

Exploring new applications: Designing and fabricating novel electronic and optoelectronic devices, such as OLEDs, solar cells, and sensors, based on this compound polymers and evaluating their performance. mdpi.combohrium.com

Understanding fundamental processes: Gaining a deeper understanding of the fundamental photophysical processes, such as excimer formation and charge transfer, that occur in these materials. aip.orgep2-bayreuth.de

Recent studies have focused on areas such as the stereoselective polymerization of carbazole derivatives to create polymers with specific tacticities, which can influence their self-assembly and electronic properties. nih.gov Additionally, the development of carbazole-based polymers for applications in anion exchange membranes for fuel cells is an emerging area of research. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-9-ethylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-3-12-9-10-14-13-7-5-6-8-15(13)17(4-2)16(14)11-12/h3,5-11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZXSLUJYIHQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584608 | |

| Record name | 2-Ethenyl-9-ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38627-52-0 | |

| Record name | 2-Ethenyl-9-ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-2-vinylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Ethyl 2 Vinylcarbazole and Its Polymeric Derivatives

Monomer Synthesis Strategies for N-Ethyl-2-vinylcarbazole

The synthesis of this compound, while not ubiquitously documented, can be approached through several established synthetic organic chemistry reactions. These strategies typically involve the introduction of a vinyl group onto a pre-functionalized N-ethylcarbazole core. Two prominent and logical methods are the Wittig reaction and the Heck reaction.

A Wittig olefination would likely start from N-ethylcarbazole-2-carbaldehyde. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This aldehyde precursor can be synthesized via formylation of N-ethylcarbazole, a reaction demonstrated for similar carbazole (B46965) derivatives. mdpi.com The subsequent reaction of the aldehyde with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would then generate the desired 2-vinyl group. masterorganicchemistry.com

Alternatively, the Heck reaction provides a powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.orgnih.govsioc-journal.cn This pathway would involve a palladium-catalyzed coupling of 2-halo-N-ethylcarbazole (e.g., 2-bromo-N-ethylcarbazole) with a vinylating agent like ethylene (B1197577) or a vinyl organometallic reagent. wikipedia.org The success of the Heck reaction for creating substituted alkenes from aryl halides makes this a viable, if less commonly cited, route for this specific monomer. organic-chemistry.org

Table 1: Plausible Synthetic Routes for this compound

| Reaction Name | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Wittig Reaction | N-ethylcarbazole-2-carbaldehyde | Methylenetriphenylphosphorane (Ph₃P=CH₂) | This compound |

Polymerization Mechanisms and Kinetics of this compound

The polymerization of this compound (E2VC) has been investigated, with a particular focus on achieving controlled polymer structures. As a styrene (B11656) derivative analogue, E2VC is amenable to radical polymerization techniques. semanticscholar.org Studies into its polymerization kinetics, particularly using controlled radical methods, indicate that while living characteristics can be observed, challenges such as termination reactions are also present. Research has shown that in the nitroxide-mediated polymerization of E2VC, the molecular weight of the resulting polymer increases steadily with time, which is a hallmark of a living polymerization. However, evidence of termination or decomposition of the "living" radical ends was also noted. semanticscholar.org

The emission properties of poly(this compound) have been studied, confirming its synthesis and highlighting its potential in photophysical applications. Dilute solutions of the polymer exhibit a structureless emission band characteristic of an intrachain excimer state, where two adjacent carbazole pendant groups interact.

Controlled Radical Polymerization Approaches for this compound and Related Monomers

Controlled radical polymerization (CRP) techniques are paramount for synthesizing well-defined carbazole-containing polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. semanticscholar.orgicm.edu.pl Several CRP methods have been successfully applied to carbazole-based monomers.

Nitroxide-Mediated Polymerization (NMP) has been directly applied to this compound (E2VC), leveraging its structural similarity to styrene, a monomer that polymerizes effectively via NMP. semanticscholar.orgtandfonline.commdpi.com A study by Quinn and Register detailed the polymerization of E2VC using a unimolecular alkoxyamine initiator. semanticscholar.orggrafiati.com The polymerization demonstrated living characteristics, evidenced by a steady increase in molecular weight over time. semanticscholar.org Despite this control, the process was not perfectly "living," as some degree of termination or decomposition of the active chain ends was observed. semanticscholar.org Nonetheless, a significant portion of the polymer chains remained active, enabling the synthesis of block copolymers such as poly(this compound)-block-poly(n-butyl acrylate). semanticscholar.org

Table 2: NMP of this compound (E2VC)

| Initiator | Monomer | Key Observation | Resulting Polymer | Reference |

|---|

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used method for synthesizing well-defined polymers from a range of monomers, including those containing carbazole moieties. icm.edu.plresearchgate.netrsc.org While specific studies on the ATRP of this compound are not prominent in the reviewed literature, the successful ATRP of other carbazole-containing monomers demonstrates the technique's applicability.

For instance, star-shaped polymers have been synthesized via ATRP using 9-(4-vinylbenzyl)-9H-carbazole (VBCz) as the monomer with multifunctional bromide initiators. epa.gov Furthermore, the homopolymerization of N-vinylcarbazole (NVC) has been conducted using an N-2-Bromoethyl carbazole initiator and a Cu(I)/Cu(II)/2,2'-bipyridine catalyst system, which subsequently acted as a macroinitiator for the ATRP of methyl methacrylate (B99206) to form a block copolymer. semanticscholar.org These examples underscore ATRP's utility in creating complex, functional polymers based on a carbazole framework. semanticscholar.orgicm.edu.pl

Table 3: Examples of ATRP in Carbazole Polymer Synthesis

| Monomer | Initiator/Catalyst System | Polymer Architecture | Reference |

|---|---|---|---|

| 9-(4-vinylbenzyl)-9H-carbazole (VBCz) | Multifunctional bromide initiators | Star polymers | epa.gov |

| N-vinylcarbazole (NVC) | N-2-Bromoethyl carbazole / Cu(I)/Cu(II)/2,2'-bipyridine | Block copolymer (with MMA) | semanticscholar.org |

RAFT polymerization is arguably the most versatile CRP technique, compatible with a broad spectrum of functional monomers. semanticscholar.org Its application to carbazole-containing monomers has been thoroughly investigated, particularly for N-vinylcarbazole (NVC) and the structurally similar N-ethyl-3-vinylcarbazole (E3VC). acs.org

The controlled RAFT polymerization of E3VC was successfully achieved using benzyl (B1604629) 1-pyrrolecarbodithioate as a chain transfer agent (CTA), yielding homopolymers with controlled molecular weights and low polydispersities (M_w/M_n = 1.15–1.29). acs.org The living nature of this polymerization was confirmed by linear kinetic plots and the successful synthesis of block copolymers using a dithiocarbamate-terminated polystyrene as a macro-CTA. acs.org

For NVC, it has been demonstrated that trithiocarbonates are superior to other RAFT agents like dithiobenzoates (which cause retardation) and xanthates (which offer adequate control), providing excellent molecular weight control and very narrow dispersities (Đ < 1.1). researchgate.netmonash.edu This suggests that NVC behaves as a monomer of intermediate reactivity, and that the choice of both the Z and R groups of the RAFT agent (ZC(=S)SR) is critical for optimal control. researchgate.netmonash.edu

Table 4: RAFT Polymerization of Carbazole-Containing Monomers

| Monomer | RAFT Agent (CTA) | Initiator | Key Findings | Reference |

|---|---|---|---|---|

| N-ethyl-3-vinylcarbazole (E3VC) | Benzyl 1-pyrrolecarbodithioate | AIBN | Well-controlled polymerization (M_w/M_n = 1.15–1.29); successful block copolymer synthesis. | acs.org |

| N-vinylcarbazole (NVC) | Trithiocarbonates | AIBN | Optimal control with narrow dispersity (Đ < 1.1); NVC has intermediate reactivity. | researchgate.netmonash.edu |

A significant advancement in RAFT is the development of "switchable" RAFT agents, which can modulate their activity based on an external stimulus, typically pH. researchgate.netacs.org This technique is particularly useful for synthesizing block copolymers from monomers with disparate reactivities, such as "more activated monomers" (MAMs, e.g., acrylates) and "less activated monomers" (LAMs, e.g., vinyl amides). acs.org

N-vinylcarbazole (NVC) has been a key monomer in the development of this technology. N-aryl-N-(4-pyridinyl) dithiocarbamates have been designed as acid/base switchable RAFT agents. acs.org In their neutral, unprotonated form, they effectively control the polymerization of less activated monomers like NVC. acs.org Upon addition of a strong acid, the agent becomes protonated and "switches" its activity to effectively control the polymerization of more activated monomers like methyl acrylate (B77674). acs.org This allows for the sequential polymerization of these different monomer classes to produce well-defined block copolymers that are otherwise inaccessible with conventional RAFT agents. researchgate.net

Table 5: Switchable RAFT Polymerization of N-vinylcarbazole (NVC)

| RAFT Agent Class | Switch Trigger | Activity in Neutral Form | Activity in Protonated Form | Application | Reference |

|---|

Cationic Polymerization Mechanisms of this compound Analogues

Stereoselective polymerization of N-vinylcarbazole (NVC) has been a subject of intense research to control the tacticity of the resulting polymer, which in turn influences its physical and electronic properties. Highly isotactic poly(N-vinylcarbazole) (PNVC) has been successfully synthesized using cationic polymerization with specifically designed initiating systems. For example, a system composed of CF3SO3H, a tetra-n-butylammonium halide (nBu4NX, where X = Cl, Br, I), and a Lewis acid like zinc chloride (ZnCl2) can produce highly isotactic PNVC with meso triad (B1167595) (mm) content up to 94%. acs.org The stereoregulation in this system is attributed to the formation of a complex counteranion, such as ZnCl4^2-, which influences the stereochemistry of the propagating carbocation.

More recent advancements have employed chiral scandium-bis(oxazoline) Lewis acid catalysts for the stereoselective cationic polymerization of NVC and its 3,6-disubstituted derivatives. nih.gov This method has yielded isotacticities as high as 94% for NVC. leibfarthgroup.com The ability to achieve high stereocontrol at room temperature is a significant advantage of this system. nih.gov

| Monomer | Initiating System | Isotacticity (mm, %) | Reference |

| N-Vinylcarbazole | CF3SO3H/nBu4NCl/ZnCl2 | 94 | acs.org |

| N-Vinylcarbazole | Chiral Scandium-bis(oxazoline) Lewis Acid | up to 94 | leibfarthgroup.com |

| 3,6-di-tert-butyl-N-vinylcarbazole | Chiral Scandium-bis(oxazoline) Lewis Acid | 85 | nih.gov |

| 3,6-dibromo-N-vinylcarbazole | Chiral Scandium-bis(oxazoline) Lewis Acid | 91 | nih.gov |

Beyond controlling tacticity, achieving control over the helical structure of the polymer chain (helix-sense-selectivity) is a frontier in polymer synthesis. For PNVC, a defined helical conformation is expected to impact its chiroptical properties. The first instance of a stereoselective and helix-sense-selective cationic vinyl polymerization was demonstrated for N-vinylcarbazole using chiral scandium-bis(oxazoline) Lewis acids. leibfarthgroup.com This system allows for the production of optically active helical PNVC. Mechanistic studies have revealed that the control of helicity (conformational stereochemistry) and tacticity (configurational stereochemistry) can be independently influenced. leibfarthgroup.com The helicity is strongly affected by the stereoselectivity of the first monomer insertion, while the tacticity is governed by the thermodynamic stability of the growing chain end.

Asymmetric ion-pairing (AIP) catalysis is the key principle behind the stereocontrol observed in the cationic polymerization of NVC derivatives with chiral Lewis acids. In this mechanism, the chiral Lewis acid forms a chiral counteranion that pairs with the propagating carbocation at the polymer chain end. This chiral ion pair creates a stereochemically defined environment that directs the incoming monomer to add in a specific orientation, leading to a high degree of stereoselectivity. nih.gov The combination of a chiral scandium-bis(oxazoline) catalyst with an initiator has been shown to be effective for the stereoselective polymerization of various 3,6-disubstituted N-vinylcarbazoles, demonstrating the versatility of AIP in controlling polymer architecture. nih.gov

The propagating species in cationic polymerization can exist as free ions or as ion pairs with the counterion. The nature of this propagating species significantly affects the polymerization kinetics and the structure of the resulting polymer. The relative contribution of free ions and ion pairs can be influenced by the solvent polarity, the nature of the counterion, and the presence of common ion salts. For the cationic polymerization of NVC, it has been shown that free ions are generally more reactive than ion pairs. The addition of a neutral salt with a common anion can suppress the dissociation of ion pairs into free ions, thereby altering the polymerization behavior. This effect has been used to study the distinct contributions of the free-ion and ion-pair mechanisms. scispace.com

Anionic Polymerization Pathways of this compound

The anionic polymerization of vinyl monomers typically requires the presence of electron-withdrawing groups to stabilize the propagating carbanion. Monomers with electron-donating groups, such as the nitrogen in carbazole, are generally not considered suitable for anionic polymerization. However, the anionic polymerization of N-vinylcarbazole has been achieved using alkyllithium initiators under specific conditions. researchgate.netscite.ai The success of this polymerization is attributed to the coordination of the carbazole's nitrogen atom to the lithium cation of the initiator, which reduces the electron density of the vinyl group, making it susceptible to nucleophilic attack. researchgate.net

Notably, the anionic polymerization of This compound has been demonstrated. This C-vinyl derivative exhibits characteristics of a "living" polymerization, where the propagating carbanion is stable at room temperature. This stability allows for the synthesis of high molecular weight polymers with narrow molecular weight distributions, as well as the formation of block copolymers with monomers like styrene. In contrast, the isomeric N-ethyl-3-vinylcarbazole forms a much less stable carbanion, requiring polymerization temperatures below -60°C.

Photoinduced Charge-Transfer Polymerization of Vinylcarbazole Compounds

Photoinduced charge-transfer polymerization is another method to polymerize vinylcarbazole monomers. In this process, an electron donor-acceptor (EDA) complex is formed between the monomer (the donor) and an electron-acceptor molecule. Upon photoexcitation, this complex can lead to the formation of radical cations of the monomer, which then initiate cationic polymerization. scispace.com N-vinylcarbazole is a well-known monomer for this type of polymerization.

A related method is the photoinduced step-growth polymerization of N-ethylcarbazole. researchgate.net In this process, a photoinitiator mediates an electron transfer from the excited N-ethylcarbazole, forming radical cations. These radical cations then couple, leading to the formation of poly(N-ethylcarbazole) through a step-growth mechanism. researchgate.net While this has been demonstrated for N-ethylcarbazole, similar principles could potentially be applied to this compound, although specific studies are not available.

Emulsion Polymerization Techniques for this compound Nanoparticle Formation

Emulsion polymerization is a versatile technique for producing polymer nanoparticles. While research directly on this compound is limited, extensive work on the closely related N-vinylcarbazole (NVC) provides significant insights into the process. This method is particularly notable because monomers like NVC are often crystalline solids, making them unsuitable for conventional emulsion polymerization. researchgate.net The strategy involves dissolving the monomer in an organic solvent to create an oil-in-water emulsion, which can then be polymerized. researchgate.net

Poly(N-vinylcarbazole) (PVK) nanoparticles have been successfully synthesized via oil-in-water emulsion polymerization. researchgate.net In a typical procedure, the NVC monomer is dissolved in a suitable organic solvent. This solution is then emulsified in water containing a surfactant. An initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), is added to the solution to begin the polymerization process. researchgate.net The reaction is typically carried out under a nitrogen atmosphere at an elevated temperature (e.g., 70°C) for an extended period, such as 24 hours. researchgate.net The size of the resulting nanoparticles can be controlled by adjusting the initial concentration of the monomer. researchgate.net

Surfactant-free emulsion polymerization represents an advancement that avoids the often difficult and costly process of removing surfactants from the final product. nih.gov This technique has been developed to simplify the production of clean polymer nanoparticles. nih.gov

| Parameter | Condition/Reagent | Purpose |

| Monomer | N-vinylcarbazole (VCz) | Building block of the polymer |

| Polymerization Type | Oil-in-water emulsion | To handle the crystalline nature of the monomer |

| Initiator | 2,2'-azobis(isobutyronitrile) (AIBN) | To start the radical polymerization |

| Temperature | 70 °C | To activate the initiator and drive the reaction |

| Atmosphere | Nitrogen | To prevent oxygen from inhibiting the polymerization |

| Outcome | Poly(N-vinylcarbazole) nanoparticles | Final product |

Oxidative Polymerization of Carbazole Monomers

Oxidative polymerization is a common and effective method for synthesizing polymers from carbazole monomers. This process involves the use of chemical oxidizing agents or electrochemical methods to induce polymerization. mdpi.comscribd.com The properties and structure of the resulting polymer are highly dependent on the reaction conditions, including the choice of oxidant, solvent, and monomer concentration. mdpi.com

Common chemical oxidizing agents include ferric chloride (FeCl₃), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and ceric ammonium nitrate (B79036) (CAN). mdpi.comitu.edu.tr For instance, poly(N-ethylcarbazole) has been synthesized chemically using CAN as the oxidant in an acetonitrile (B52724) solution. itu.edu.tr This method can improve the conductivity of the resulting polymer, especially when the concentration of the oxidant is carefully controlled. itu.edu.tr Similarly, oxidative polymerization of carbazole with FeCl₃ as the oxidant in anhydrous chloroform (B151607) has been reported. mdpi.com

Electrochemical polymerization is another powerful technique where the monomer is oxidized at an anode to generate radical cations, which then propagate to form a polymer film on the electrode surface. itu.edu.trresearchgate.net The polymerization of carbazole generally requires a low anodic potential of around 1.3 V to initiate oxidation. mdpi.com However, the anodic oxidation of N-ethylcarbazole in acetonitrile has been noted to not readily produce films, indicating the sensitivity of the process to the specific monomer and conditions. itu.edu.tr

| Oxidant | Monomer(s) | Solvent | Key Finding |

| Ceric Ammonium Nitrate (CAN) | N-vinylcarbazole, Carbazole, N-ethylcarbazole | Acetonitrile | Conductivity of the polymer can be improved by controlling CAN concentration. itu.edu.tr |

| Ferric Chloride (FeCl₃) | 1,3,6,8-tetrakis(4-(9H-carbazol-9-yl) phenyl)pyrene | Chloroform | Performed at 60 °C for 24 hours. mdpi.com |

| Tetrabutylammonium perchlorate (B79767) (TBAP) | Carbazole | Dichloromethane | Used for electropolymerization to fabricate Schottky diodes. mdpi.com |

In Situ Solid-State Polymerization Approaches for this compound Composites

In situ solid-state polymerization is a technique where a monomer is polymerized within a matrix or in the presence of a filler material to form a composite. This method has been explored for N-vinylcarbazole and its derivatives to create nanocomposites with enhanced properties. mdpi.comdntb.gov.ua The process typically involves dispersing the filler material, such as nanoparticles, within the monomer and then inducing polymerization through heat, radiation, or chemical initiators.

For example, poly(N-vinylcarbazole)/graphene nanocomposites have been synthesized where graphene acts as both a filler and an initiator for the polymerization of N-vinylcarbazole. researchgate.net In other studies, polycarbazole has been polymerized on the surface of TiO₂ nanoparticles and zirconium (IV) phosphate (B84403) to form nanocomposites. mdpi.com These in situ methods ensure a strong interaction between the polymer matrix and the filler, leading to materials with improved thermal, electrical, or mechanical properties. mdpi.com Solid-state NMR has been used to investigate the morphology and interactions in macromolecular complexes, such as those formed between poly(N-vinylcarbazole) and other polymers. acs.org

Copolymerization Strategies Involving this compound

Copolymerization is a key strategy to modify the properties of polymers derived from this compound, overcoming limitations such as brittleness while retaining desirable characteristics like high thermal stability. kpi.ua

Investigation of Statistical Copolymerization with Co-Monomers

Statistical copolymerization involves polymerizing two or more different monomers together, resulting in a polymer chain where the monomer units are arranged in a random or statistical sequence. This approach has been used to modify the properties of carbazole-containing polymers. The copolymerization of N-vinylcarbazole (NVC) with various co-monomers like methyl methacrylate, ethyl methacrylate, and N,N-dimethylaminoethyl acrylate (DMAEA) has been studied to improve mechanical properties and processability. kpi.uatandfonline.com

The reactivity ratios of the monomers are crucial parameters in statistical copolymerization as they describe the tendency of a growing polymer chain to add a monomer of the same or different type. For the copolymerization of NVC (monomer 1) with DMAEA (monomer 2), the reactivity ratios were determined to be r₁ = 0.52 and r₂ = 0.56 in toluene, and r₁ = 0.44 and r₂ = 0.18 in DMF, indicating that the solvent has a significant effect on the copolymer composition. kpi.ua

Reactivity Ratios for NVC Copolymerization

| Co-monomer | Solvent | r₁(NVC) | r₂(Co-monomer) |

|---|---|---|---|

| N,N-dimethylaminoethyl acrylate (DMAEA) | Toluene | 0.52 ± 0.05 | 0.56 ± 0.05 |

| N,N-dimethylaminoethyl acrylate (DMAEA) | DMF | 0.44 ± 0.04 | 0.18 ± 0.03 |

Data sourced from multiple studies for comparison of related monomers. kpi.uaresearchgate.net

Synthesis and Characterization of Block Copolymer Architectures from this compound

Block copolymers consist of two or more long sequences or "blocks" of different homopolymers linked together. The synthesis of well-defined block copolymers containing carbazole moieties has been advanced through controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. semanticscholar.orgacs.org

Well-defined block copolymers with a poly(N-ethyl-3-vinylcarbazole) segment have been synthesized using a dithiocarbamate-terminated polystyrene as a macro-chain transfer agent (macro-CTA). acs.org Similarly, this compound (E2VC) has been polymerized from a unimolecular alkoxyamine initiator, and although some termination was observed, a sufficient fraction of chains remained active to allow for the formation of poly(E2VC)-b-polystyrene. semanticscholar.org Amphiphilic block copolymers, such as poly(N-vinylcarbazole)-b-poly(N-vinylpyrrolidone), have been prepared by xanthate-mediated RAFT polymerization, demonstrating the versatility of these methods. cdnsciencepub.commdpi.com These block copolymers can self-assemble into ordered nanostructures like micelles in selective solvents. semanticscholar.orgfigshare.com

Examples of N-Ethyl-vinylcarbazole Block Copolymers

| Block Copolymer | Polymerization Method | Key Feature |

|---|---|---|

| poly(E2VC)-b-polystyrene | Nitroxide-Mediated Polymerization (NMP) | Formed by chain extension from a poly(E2VC) macroinitiator. semanticscholar.org |

| polystyrene-b-poly(E3VC) | RAFT Polymerization | Synthesized using a polystyrene macro-CTA; exhibits blue fluorescence. acs.org |

| poly(NVC)-b-poly(acrylic acid) | RAFT Polymerization | Amphiphilic star block copolymers were synthesized. acs.org |

Fabrication of Star Polymer Architectures with Carbazole Functionality

Star polymers are branched macromolecules with multiple linear polymer chains, or "arms," radiating from a central core. acs.org The synthesis of star polymers with carbazole functionality has been achieved using CRP techniques like Atom Transfer Radical Polymerization (ATRP) and RAFT. mdpi.comepa.govresearchgate.net

There are two primary strategies for synthesizing star polymers: the "core-first" method and the "arm-first" method. acs.orgmdpi.com

Core-first: In this approach, a multifunctional initiator (the core) is used to simultaneously grow multiple polymer arms. acs.orgresearchgate.net For example, fluorescent star polymers of poly(9-(4-vinylbenzyl)-9H-carbazole) have been synthesized via ATRP using multifunctional bromide initiators. epa.govresearchgate.net

Arm-first: This method involves first synthesizing linear polymer arms, which are then attached to a multifunctional core. mdpi.com

RAFT polymerization has also been employed to create star polymers of poly(N-vinylcarbazole) (PVK). acs.orgmdpi.com For instance, a three-arm PVK star was synthesized using a three-functional dithiocarbamate (B8719985) as a chain transfer agent. mdpi.com The choice of approach and the specific chain transfer agent are critical for controlling the structure of the final star polymer. acs.org The unique architecture of these star polymers can influence their photoelectronic properties, such as photoluminescence quantum efficiency. epa.govresearchgate.net

| Synthesis Method | Approach | Monomer | Initiator/CTA | Number of Arms |

| ATRP | Core-first | 9-(4-vinylbenzyl)-9H-carbazole (VBCz) | Multifunctional bromides | 1, 2, 3, 4 |

| RAFT | Core-first | N-vinylcarbazole (NVK) | 1,3,5-benzyl tri(diethyldithiocarbamate) | 3 |

| RAFT/MADIX | Core-first | N-vinylcarbazole (NVC) | Tetrafunctional xanthate CTAs | 4 |

Development of Comb-Shaped and Miktoarm Star Copolymers

The creation of polymers with complex architectures like comb-shaped and miktoarm star copolymers necessitates a high degree of control over the polymerization process. researchgate.netfiveable.me Controlled radical polymerization (CRP) methods, such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in synthesizing such well-defined structures. semanticscholar.orgacs.org

The successful polymerization of this compound using NMP has been reported, demonstrating that its molecular weight can be controlled, which is a prerequisite for building more complex structures. researchgate.net this compound is structurally similar to styrene, a monomer known to polymerize effectively via NMP. researchgate.net Research has shown that the polymerization of E2VC initiated by a unimolecular alkoxyamine leads to a steady increase in molecular weight over time, although some termination or decomposition of the "living" radical ends was noted. researchgate.net This foundational work confirms the feasibility of using poly(this compound) (PE2VC) as a building block for advanced architectures.

Comb-Shaped Copolymers

Comb-shaped copolymers consist of a polymer backbone with multiple polymeric side chains (grafts). Their synthesis can generally be achieved through three main strategies: "grafting-from," "grafting-onto," and the polymerization of macromonomers.

| Synthesis Strategy | Description | Potential for PE2VC |

| Grafting-from | Side chains are grown from initiation sites located along a pre-existing polymer backbone. | A poly-initiator backbone could be used to initiate the polymerization of E2VC, creating PE2VC side chains. |

| Grafting-onto | Pre-synthesized side chains are attached to a reactive polymer backbone. | PE2VC chains with reactive end-groups could be attached to a complementary backbone. |

| Macromonomer Polymerization | Pre-synthesized polymer chains with a polymerizable end-group (macromonomers) are copolymerized. | A PE2VC macromonomer could be copolymerized with another monomer to form a comb structure. |

While specific reports detailing the synthesis of comb-shaped copolymers featuring this compound are not widely available, the synthesis of analogous structures with other carbazole-containing monomers has been demonstrated. For instance, comb-shaped copolymers with poly(3-(N-carbazolyl)propyl methacrylate) side chains have been prepared, illustrating a viable synthetic pathway. researchgate.net

Miktoarm Star Copolymers

Miktoarm star copolymers are branched macromolecules containing chemically distinct polymer chains, or "arms," connected to a central core. rsc.orgitu.edu.tr The synthesis of these structures is a significant challenge that relies on combining different living or controlled polymerization techniques. Common strategies include the "arm-first" method, where different living polymer arms are reacted with a linking agent, and the use of multifunctional initiators that can initiate the polymerization of different monomers sequentially. rsc.orgitu.edu.tr

The synthesis of miktoarm star copolymers often involves a combination of polymerization methods. itu.edu.tr For example, ATRP and NMP can be combined by using a specially designed initiator that possesses initiating sites for both processes. itu.edu.tr While the direct application of these methods to create miktoarm stars specifically containing this compound is not extensively documented, the principles of CRP make it a feasible, though complex, synthetic target. semanticscholar.orgresearchgate.net The ability to control the polymerization of E2VC is the first critical step toward its inclusion in such advanced structures. researchgate.net

Creation of Hybrid Polymer Systems Incorporating this compound Units

Hybrid polymer systems involve the combination of a polymer with other materials, such as inorganic nanoparticles or different classes of organic molecules, to create a composite with synergistic or novel properties. researchgate.netrsc.org Poly(this compound) is a candidate for such systems due to the unique electronic and photophysical properties conferred by its carbazole moieties. researchgate.net

Organic-Inorganic Hybrids

One major class of hybrid systems involves the integration of polymers with inorganic components. This can be achieved by:

Grafting-from: Polymer chains are grown from the surface of inorganic nanoparticles that have been functionalized with polymerization initiators.

Grafting-onto: Pre-formed, end-functionalized polymer chains are attached to the surface of nanoparticles.

These approaches can yield core-shell or yolk-shell morphologies, where the inorganic particle is encapsulated within a polymeric shell. rsc.org Such hybrid materials can combine the processability and functionality of the polymer with the optical, magnetic, or catalytic properties of the inorganic component. For example, the synthesis of CdSe-polymer composites has been achieved via ATRP of N-vinylcarbazole, indicating a potential route for similar hybrids with PE2VC. researchgate.net

π-Stacked and Conjugated Hybrids

Another type of hybrid system involves creating π-stacked architectures where the carbazole side chains of PE2VC interact with other π-conjugated molecules or polymers. researchgate.net Poly(N-vinylcarbazole) is well-known for its ability to form excimers through the stacking of its carbazole groups, a property crucial for charge transport in optoelectronic devices. researchgate.net Hybrid systems can be created by post-polymerization modification, where a pre-formed PE2VC chain is functionalized with other π-conjugated units. A Friedel-Crafts reaction, for instance, has been used to modify poly(N-vinylcarbazole) with terfluorene moieties to create a π-stacked and conjugated hybrid material for hole-transport applications. researchgate.net This type of post-functionalization strategy could be adapted for PE2VC to develop new materials with tailored electronic properties.

The development of these hybrid systems relies heavily on the ability to precisely control the polymer's structure and to perform subsequent chemical modifications, underscoring the importance of controlled polymerization methods. researchgate.netresearchgate.net

Advanced Characterization and Spectroscopic Analysis of Poly N Ethyl 2 Vinylcarbazole

Spectroscopic Methods for Molecular Structure Elucidation and Conformational Analysis

The comprehensive characterization of Poly(N-Ethyl-2-vinylcarbazole) relies on a suite of spectroscopic techniques. These methods provide detailed insights into the polymer's molecular structure, the spatial arrangement of its constituent atoms (conformation), and its electronic properties. By analyzing the interaction of the polymer with electromagnetic radiation, from radio waves in NMR to UV-Visible light in absorption and fluorescence spectroscopy, a detailed molecular portrait can be constructed.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the microstructural analysis of carbazole-containing polymers. iupac.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (e.g., COSY, TOCSY, HSQC, HMBC, NOESY) are employed to gain a detailed understanding of polymer tacticity, monomer sequencing, and conformation. iupac.orgacs.org The power of NMR in this context stems from its sensitivity to the local chemical environment of each nucleus, allowing for the differentiation of atoms in various stereochemical arrangements such as diads and triads. iupac.org

In ¹H NMR spectra of carbazole-based polymers like Poly(N-vinylcarbazole) (PVK), a close structural analog to Poly(this compound), the aromatic protons typically appear over a wide range (6.0-8.5 ppm). mdpi.com This broadness is attributed to the hindered rotation and shielding effects from the bulky carbazole (B46965) groups. mdpi.com Aliphatic protons of the polymer backbone and ethyl group are observed at higher fields (0.8-2.5 ppm). mdpi.com For ¹³C NMR of PVK, the spectra are often assigned using model compounds like N-ethylcarbazole. researchgate.net The chemical shifts of methylene (B1212753) and methine carbons in the polymer backbone are sensitive to the polymerization method and resulting stereochemistry. researchgate.net

Table 1: Typical NMR Chemical Shift Ranges for Carbazole-Based Polymers This table is a generalized representation based on data for Poly(N-vinylcarbazole) and related structures. Specific shifts for Poly(this compound) may vary.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Aromatic (Carbazole) | 6.0 - 8.5 | mdpi.com |

| ¹H | Backbone (-CH-) | 1.5 - 2.5 | mdpi.com |

| ¹H | Backbone (-CH₂-) | 0.8 - 2.0 | mdpi.com |

| ¹H | N-CH₂- | ~4.3 | vanderbilt.edu |

| ¹H | -CH₃ (ethyl) | ~1.4 | vanderbilt.edu |

| ¹³C | Aromatic (Carbazole) | 108 - 140 | researchgate.netvanderbilt.edu |

| ¹³C | Backbone (-CH-) | 38 - 42 | niscpr.res.in |

| ¹³C | N-CH₂- | ~42.1 | niscpr.res.in |

| ¹³C | -CH₃ (ethyl) | ~13.7 | vanderbilt.edu |

The solution conformation of carbazole polymers is critical to understanding their unique photophysical properties. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, combined with molecular mechanics calculations, are powerful methods for examining these conformations. researchgate.netacs.org A NOESY spectrum identifies protons that are close to each other in space, providing crucial distance constraints for conformational modeling. iupac.org

For the closely related Poly(N-vinylcarbazole), studies have used the complete relaxation matrix analysis (CORMA) to calculate theoretical NOESY spectra for different triad (B1167595) stereochemical sequences (isotactic, heterotactic, and syndiotactic). researchgate.netacs.org By comparing the calculated and experimentally measured cross-peak volumes, researchers can assess the validity of various structural models. researchgate.netacs.org These analyses have revealed that a single, rigid conformational model is insufficient to describe the polymer in solution. researchgate.netacs.org Instead, the data strongly support a model of conformational averaging, where the polymer chain exists as a dynamic equilibrium of different structures. researchgate.netacs.org This conformational flexibility and the preferential arrangements of the bulky carbazole groups are directly linked to the polymer's photophysical behavior, such as its propensity to form excimers. researchgate.netacs.org The hindered internal rotation of the carbazole group is a key feature influencing these conformations. researchgate.net

The stereochemistry, or tacticity, of the polymer chain significantly influences the material's physical and electronic properties. In vinyl polymers, tacticity describes the relative stereochemistry of adjacent chiral centers along the polymer backbone. The primary diad configurations are meso (m) and racemic (r).

NMR spectroscopy is the primary technique for determining these stereochemical sequences. For instance, in PVK, ¹³C NMR spectra show that the absorption patterns of the methylene and methine carbons vary depending on the polymerization method. researchgate.net Radical polymerization tends to produce syndiotactic-rich polymers, while cationic polymerization can yield isotactic-rich structures. researchgate.net Advanced 2D NMR techniques, such as HSQC and TOCSY, can resolve overlapped signals and provide detailed assignments for various configurational sequences (diads, triads, pentads), allowing for a quantitative analysis of the polymer's tacticity. iupac.org Studies on PVK have shown a direct correlation between the degree of isotacticity and hole mobility, demonstrating the profound impact of stereochemical control on electronic properties. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in a polymer, confirming its successful synthesis and structural integrity. The absorption of infrared radiation corresponds to the vibrational transitions (stretching, bending) of specific chemical bonds.

In the FTIR spectrum of a carbazole-based polymer like Poly(this compound), characteristic bands confirm the presence of the carbazole moiety, the N-ethyl group, and the polymer backbone. tandfonline.comsciensage.info The disappearance of bands associated with the vinyl group's C=C double bond (typically around 1629 cm⁻¹) in the monomer is a clear indication of successful polymerization. sciensage.info

Table 2: Characteristic FTIR Absorption Bands for Poly(N-vinylcarbazole) and Related Structures

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |

| ~2923 | C-H Stretch | Aliphatic (CH₂, CH) in backbone and ethyl group | sciensage.info |

| ~1600 | C=C Stretch | Aromatic rings of the carbazole group | sciensage.info |

| ~1484, ~1451 | C=C Stretch / CH₂ Bend | Aromatic ring stretching and aliphatic scissoring | sciensage.info |

| ~1220 | C-N Stretch | Aromatic C-N stretching in the carbazole ring | |

| ~745, ~722 | C-H Bend | Out-of-plane bending of C-H in the aromatic ring |

These spectral fingerprints are crucial for confirming the chemical structure and purity of the synthesized polymer. emu.edu.tr

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. For conjugated polymers, this technique provides information about the electronic structure and the extent of conjugation. Poly(this compound) and its analogs absorb light in the UV region, typically between 300 and 380 nm. acs.org These absorptions are primarily due to π-π* transitions within the aromatic carbazole pendant groups.

Studies on copolymers containing carbazole units show characteristic absorption peaks at approximately 290 nm and 325 nm, which are attributed to the carbazole moiety. rsc.org The absorption spectra of carbazole derivatives are known to be complex and can consist of multiple overlapping bands arising from transitions involving the highest occupied molecular orbital (HOMO) and the second-highest occupied molecular orbital (HOMO-2) of the carbazole ring system. gatech.edu The specific absorption maxima and the shape of the spectral bands can be influenced by the polymer's conformation and the interaction between adjacent carbazole units in the solid state or in solution.

Photoluminescence (PL) and fluorescence spectroscopy are powerful tools for investigating the excited-state properties of materials. A key characteristic of vinylcarbazole polymers, including Poly(this compound), is the phenomenon of excimer emission. aip.org

When studied in dilute solutions, Poly(this compound) exhibits a distinct, structureless emission band. aip.org This band is significantly red-shifted (by approximately 5400 cm⁻¹) from the normal fluorescence observed in isolated carbazole monomer compounds. aip.org This emission is attributed to the formation of an intrachain excimer. aip.org An excimer is an "excited-state dimer," which forms when an electronically excited chromophore (a carbazole group) interacts with an adjacent ground-state chromophore on the same polymer chain. aip.org This interaction is favorable when the two pendant groups can achieve an overlapping, sandwich-like configuration, a process facilitated by the polymer chain's conformational flexibility. aip.org This excimer emission is a common feature observed across Poly(N‐vinylcarbazole) (PVK), Poly(N‐ethyl‐2‐vinylcarbazole), and Poly(N‐ethyl‐3‐vinylcarbazole). aip.org

The PL emission maximum for polymers containing carbazole is often found in the violet-blue region of the spectrum. For instance, pure PVK thin films show a strong emission peak around 410-426 nm, which is assigned to excimer emission. researchgate.net Poly(N-ethyl-3-vinylcarbazole) has been reported to exhibit excimer emission at 454 nm. acs.org The formation of these excimer states is a critical factor in the charge transport and energy transfer properties of these materials, making them relevant for applications in organic light-emitting diodes (OLEDs).

Photoluminescence and Fluorescence Spectroscopy of Poly(this compound)

Investigation of Excimer and Dimer Formation and Emission Characteristics

The emission properties of vinylcarbazole polymers, including poly(this compound), have been a subject of detailed investigation. In dilute fluid solutions, these polymers typically display a structureless emission band that is significantly red-shifted (by approximately 5400 cm⁻¹) from the standard molecular fluorescence of the isolated monomer compounds. nih.govsigmaaldrich.com This emission is attributed to an intrachain excimer state. An excimer is a short-lived dimeric species formed when an excited-state molecule interacts with a ground-state molecule of the same kind. In P2VK, this occurs when two adjacent pendant carbazole groups on the polymer chain achieve an overlapping, sandwich-like configuration, with one of the groups being in an electronically excited state. nih.gov

The formation of these excimer states is a key characteristic of carbazole-containing polymers and significantly influences their photoluminescence. nih.govd-nb.info In contrast to poly(N-vinylcarbazole) (PVK), which can show two distinct excimer bands under certain conditions, poly(this compound) primarily exhibits the lower-energy intrachain excimer fluorescence. nih.gov The conformation required for this excimer formation is achieved after the initial photoexcitation step. nih.gov The study of excimer formation is crucial as it can impact the efficiency of organic light-emitting diodes (OLEDs) by trapping energy and leading to red-shifted, broad emission. rsc.orgcsic.es

Triplet Energy Level Investigations in Carbazole Polymers

Understanding the triplet excited states in carbazole polymers is vital for their application in phosphorescent OLEDs (PhOLEDs), where they are often used as host materials for heavy metal complexes. The triplet energy of the host must be higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent quenching of the dopant's emission.

Detailed studies on poly(this compound) (P2VK) and its close analog poly(N-vinylcarbazole) (PVK) have revealed the formation of ground-state triplet dimers. thermofisher.com These dimers act as "trap states" for triplet excitons. As temperature increases, thermally assisted hopping allows triplet excitons to migrate to these lower-energy dimer sites. thermofisher.com The presence of these triplet traps can be detrimental to the performance of blue PhOLEDs, as they can quench the high-energy emission from the blue dopants. thermofisher.com It has been shown that these quenching species are not solely excimers (formed from an excited and ground state interaction) but also dimers that exist in the ground state. thermofisher.comresearchgate.net

The triplet energy levels for these critical species have been determined through detailed analysis of delayed emission from thin films.

| Polymer | Species | Triplet Energy (eV) |

| Poly(N-vinylcarbazole) (PVK) | Phosphorescence (0-0 peak, 14 K) | 2.88 |

| Triplet Dimer | 2.46 | |

| Poly(this compound) (P2VK) | Triplet Dimer | 2.1 |

This table presents the triplet energy levels for key species in PVK and P2VK, as identified in research studies. Data sourced from thermofisher.com.

The lower triplet energy of the P2VK dimer compared to the PVK dimer indicates that the ethyl substitution at the 2-position of the vinylcarbazole unit influences the electronic properties of these triplet states. thermofisher.com

Analysis of Delayed Emission Phenomena

Delayed emission in carbazole polymers provides further insight into their triplet state dynamics. This phenomenon can manifest as phosphorescence or thermally activated delayed fluorescence (TADF). Detailed measurements of delayed emission from P2VK thin films have been described, identifying emission from long-lived, lower-energy species. thermofisher.comresearchgate.net This emission is associated with the triplet dimer trap states discussed previously.

X-ray Diffraction (XRD) and Electron Diffraction Studies of Crystalline Morphology

The morphology of carbazole polymers significantly affects their charge transport properties. While extensive studies on poly(this compound) are limited, research on the closely related poly(N-vinylcarbazole) (PVK) provides valuable structural models.

X-ray diffraction (XRD) and electron diffraction studies on PVK have shown that it is largely amorphous, though some degree of crystallinity can be induced through thermal annealing and stretching. Early studies on PVK powders, regardless of the polymerization method, indicated low crystallinity. However, when annealed under pressure and stretched, a more ordered structure can be obtained.

Diffraction work suggests that in these more crystalline regions, the rigid, rod-like PVK molecules pack in a pseudohexagonal array. A characteristic lateral spacing of 10.7 Å is observed, which has been interpreted as the {101̄0} diffraction of this lattice, implying a nearest chain-to-chain distance of 12.6 Å. Electron microscopy and diffraction have also been used to study the morphology of PVK crystallized from dilute solutions or from the melt, revealing structures described as "pseudospherulitic" and fibrous bundles. These studies collectively indicate that while PVK is predominantly amorphous, it possesses short-range order and can form ordered domains under specific processing conditions, a characteristic likely shared by the structurally similar P2VK.

Mass Spectrometry (MS) for Polymer Fragmentation Analysis

Mass spectrometry is a powerful tool for characterizing polymers, including their molecular weight and degradation pathways. While specific fragmentation analysis of poly(this compound) is not extensively documented, established techniques for analogous polymers provide a clear framework for such analysis.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a standard method for analyzing the thermal fragmentation of polymers. d-nb.infocsic.es In this technique, the polymer is thermally decomposed (pyrolyzed) under controlled conditions in an inert atmosphere. The resulting smaller, volatile fragments are then separated by gas chromatography and identified by mass spectrometry. d-nb.info This process yields a reproducible fragmentation pattern, or pyrogram, that is characteristic of the original polymer's structure. d-nb.info This method is widely used for identifying polymer composition, studying thermal stability, and elucidating degradation mechanisms. nih.gov

Other MS techniques have been applied to the broader family of carbazole polymers. Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to determine the molecular weight of star-shaped poly(N-vinylcarbazole), confirming the structure synthesized via RAFT polymerization. Additionally, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has been employed in studies involving PVK, where the amorphous polymer itself was successfully used as a novel matrix for the analysis of low molecular weight compounds. nih.govrsc.org The fragmentation pattern of carbazole-containing monomers generally involves cleavage related to the substituent groups, followed by fragmentation patterns characteristic of the stable carbazole core.

Spectroelectrochemical Studies of this compound Oxidation Pathways

The oxidation of N-substituted carbazoles is a critical process in their polymerization and in the function of devices where they act as hole-transporting materials. Spectroelectrochemical techniques, which combine electrochemistry with spectroscopy, are used to study the reactive intermediates and final products of these oxidation reactions.

Studies on N-ethylcarbazole have shown that its anodic oxidation pathway is well-defined. The process begins with the oxidation of the N-ethylcarbazole monomer to its cation radical. This initial step is followed by a very rapid coupling reaction. For N-alkyl substituted carbazoles, the predominant decay pathway for the cation radicals is ring-ring coupling, specifically at the 3-position, to form 9,9'-diethyl-3,3'-dicarbazyl. This is in contrast to unsubstituted carbazole, where some initial N-N coupling can be observed.

Cyclic voltammetry of N-ethylcarbazole shows an irreversible oxidation peak, consistent with a rapid follow-up chemical reaction (the coupling of the radicals). The formation of the stable dimeric product, 9,9'-diethyl-3,3'-dicarbazyl, can be confirmed by comparing its electrochemical and spectroscopic properties with those of the species formed during the electrolysis of the monomer. This oxidative coupling is the fundamental reaction that leads to the formation of carbazole-based polymers when using chemical or electrochemical polymerization methods.

Morphological and Microstructural Characterization Techniques

The performance of polymer-based electronic devices is intrinsically linked to the morphology and microstructure of the active polymer layer. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to visualize the surface and bulk structure of poly(this compound) and related polymers.

Studies on copolymers of polycarbazole have utilized TEM to investigate particle shape and morphology. For instance, pure polycarbazole has been observed to form spherical particles around 200 nm in size. The morphology can change significantly with copolymerization, leading to fibrillar or fused-particle structures. For poly(N-vinylcarbazole) composites, SEM images have revealed the formation of highly regular honeycomb-patterned thin films when cast under specific conditions. The morphology of these films is crucial for their application in devices, influencing properties like charge carrier mobility and photoluminescence efficiency. The introduction of an ethyl group at the 2-position of the vinylcarbazole is expected to influence chain packing and inter-chain interactions, thereby affecting the resulting microstructure, which can be probed effectively with these advanced microscopy techniques.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of polymeric materials. For carbazole-containing polymers, SEM reveals features from the nanoscale to the microscale, which are crucial for applications in electronics and materials science.

Studies on poly(N-vinylcarbazole) (PVK), a close analog of poly(this compound), demonstrate a range of morphologies depending on the synthesis method and whether it is part of a composite or copolymer. For instance, when integrated into an interpenetrating polymer network with graphene, PVK exhibits a sheet-like and porous structure. tandfonline.com The mean pore size in such networks has been calculated to be around 1.940 µm, with a range from 0.97 µm to 3.475 µm. tandfonline.com In composites with silica (B1680970) gel, SEM images show that PVK effectively coats the surface of the silica particles. researchgate.net When copolymerized with pyrrole, the resulting material shows a morphology of elongated grains, with lengths varying from approximately 16.62 nm to 31.33 nm. imist.ma Electrografted films of a PVK copolymer on carbon fibers have also been characterized by SEM to determine the surface morphology and film thickness. univie.ac.at These findings suggest that poly(this compound) would likely exhibit a smooth, amorphous surface in its pure form, but can be engineered to create diverse surface topographies when combined with other materials.

Table 1: Representative SEM Morphological Features of PVK-based Materials

| Material System | Observed Morphology | Key Features/Dimensions | Source(s) |

|---|---|---|---|

| Graphene-PVK IPN | Sheet-like, porous | Mean pore size: 1.940 µm | tandfonline.com |

| PVK-Pyrrole Copolymer | Elongated grains | Grain length: 16.62 nm - 31.33 nm | imist.ma |

| PVK/Silica Gel | Surface coating | PVK coating on SiO₂ particles | researchgate.net |

Transmission Electron Microscopy (TEM) for Nanoscale Structures

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the visualization of the internal nanoscale structure of polymers. This is particularly important for understanding the dispersion of nanoparticles in polymer composites and the self-assembly of block copolymers.

For PVK-based materials, TEM has been instrumental in confirming the structure of complex systems. In nanocomposites where PVK is combined with single-walled carbon nanotubes, TEM results show the polymer coating the outer surfaces of the nanotubes. ingentaconnect.com TEM analysis of PVK-based composites has revealed globular particles with sizes in the 100-200 nm range. researchgate.net In other studies, TEM confirmed a multiscale one-dimensional self-organization in certain PVK copolymers. researchgate.net For hybrid materials with CdS quantum dots, TEM was used to determine the average diameter of the core-shell nanoparticles within the PVK matrix to be approximately 3.4 nm. aip.org These studies indicate that should poly(this compound) be used as a matrix for nanocomposites, TEM would be a critical tool for assessing the distribution and morphology of the embedded nanostructures.

Dynamic Light Scattering (DLS) for Self-Assembly and Particle Sizing

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles or polymers in solution. cdnsciencepub.com It is particularly useful for studying the self-assembly of block copolymers into micelles and the size of polymer nanoparticles.

Table 2: DLS Particle Size Data for PVK-containing Systems

| Polymer System | Solvent/Condition | Hydrodynamic Diameter (Dh) / Particle Size | Source(s) |

|---|---|---|---|

| PVK-b-PNVP Copolymers | Chloroform (B151607), THF | < 15 nm | cdnsciencepub.com |

| Photoactive semi-IPN Nanoparticles | Aqueous dispersion | 40 - 80 nm | researchgate.net |

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis techniques are essential for determining the operational limits and processing conditions of polymers. Thermogravimetric analysis (TGA) measures the thermal stability and decomposition profile, while differential scanning calorimetry (DSC) identifies thermal transitions such as the glass transition temperature (Tg).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature, providing critical data on its thermal stability. For poly(N-vinylcarbazole), TGA studies show that it is a thermally stable polymer. The decomposition of PVK generally begins at temperatures above 300°C. utoronto.cakpi.ua One study reported the thermal stability of a PVK-based interpenetrating polymer network to be stable up to 395°C. sciensage.info Another detailed analysis of pure PVK showed a multi-stage decomposition, with initial weight loss starting around 370°C and further significant losses at higher temperatures. utoronto.ca The exact decomposition temperature can be influenced by the synthesis method; for example, PVK prepared via suspension polymerization showed initial decomposition temperatures between 190°C and 230°C. kpi.ua The thermal stability of poly(this compound) is expected to be in a similar range, making it suitable for applications requiring high thermal resistance.

Table 3: TGA Decomposition Data for Poly(N-vinylcarbazole) (PVK)

| Material | Atmosphere | Onset Decomposition Temp. | 20% Weight Loss Temp. | 40% Weight Loss Temp. | Source(s) |

|---|---|---|---|---|---|

| PVK (Suspension Polym.) | - | 190 °C | 280 °C | 370 °C | kpi.ua |

| PVK (Suspension Polym.) | - | 230 °C | 310 °C | 420 °C | kpi.ua |

| PVK (Electrochemical) | Air / N₂ | ~370 °C | ~450 °C | ~480 °C | utoronto.ca |

Differential Scanning Calorimetry (DSC)

DSC is used to detect phase transitions and determine the glass transition temperature (Tg) of a polymer. The Tg is a critical parameter, as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For poly(N-vinylcarbazole), the glass transition temperature is reported to be quite high, typically above 200°C. One study found the Tg of PVK to be 225°C. sciensage.info Another investigation that studied the effect of tacticity on thermal properties reported a Tg of 502 K (229°C) for radically polymerized PVK and 518 K (245°C) for cationically polymerized PVK. scirp.org In an interpenetrating polymer network, the Tg of the PVK component was observed at 449°C, indicating restricted chain mobility due to the network structure. The ethyl substitution in poly(this compound) might slightly lower the Tg compared to PVK due to increased flexibility, but it is expected to remain a high-Tg material.

Table 4: Glass Transition Temperatures (Tg) of Poly(N-vinylcarbazole) (PVK)

| Polymer/System | Method of Synthesis/Form | Glass Transition Temperature (Tg) | Source(s) |

|---|---|---|---|

| PVK | - | 225 °C | sciensage.info |

| PVK | Radically polymerized | 229 °C (502 K) | scirp.org |

| PVK | Cationically polymerized | 245 °C (518 K) | scirp.org |

Theoretical and Computational Investigations of N Ethyl 2 Vinylcarbazole Systems

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic structures of carbazole-based systems. These methods allow for the detailed investigation of properties that are fundamental to the material's performance in electronic and optoelectronic applications.

The electronic properties of N-Ethyl-2-vinylcarbazole are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are widely used to determine the energies of these orbitals. researchgate.netniscpr.res.in The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting capacity. The energy difference between HOMO and LUMO, known as the energy gap (Eg), is a critical parameter that influences the molecule's stability, reactivity, and optical properties. d-nb.info

In carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO may be distributed across the molecule. researchgate.net Quantum simulations using DFT can predict these energy levels with high accuracy. For instance, calculations on related carbazole-based hole-transporting materials have shown HOMO energy levels in the range of -4.82 eV to -5.01 eV, which is crucial for efficient charge injection and transport in devices like perovskite solar cells. researchgate.net The energy gap and exciton (B1674681) binding energy—the energy required to separate an electron-hole pair—are key factors in determining the efficiency of charge separation and recombination processes. researchgate.net A smaller exciton binding energy generally facilitates more efficient generation of free charge carriers. researchgate.net

Table 1: Representative Frontier Orbital Energies for Carbazole-Based Systems Calculated via DFT Note: This table presents typical values for carbazole derivatives to illustrate the data obtained from DFT calculations, as specific values for this compound are highly dependent on the computational method and basis set used.

| Property | Calculated Value (eV) | Significance |

| HOMO Energy | -5.01 | Determines hole-injection/extraction barrier |

| LUMO Energy | -1.57 | Determines electron-injection/extraction barrier |

| Energy Gap (Eg) | 3.44 | Influences optical absorption and transparency |

| Exciton Binding Energy | 0.11 - 0.44 | Affects charge separation efficiency |

Data sourced from representative studies on functionalized carbazole systems. researchgate.net

Nonlinear optical (NLO) materials are essential for technologies like optical switching and signal processing. journaleras.com The NLO response of a molecule is governed by its hyperpolarizability (β). Computational methods, particularly DFT, are effective tools for predicting the hyperpolarizability of organic molecules. mdpi.com The magnitude of β is linked to the molecule's electronic structure, specifically the ease with which its electron cloud can be polarized by an external electric field, such as that from a high-intensity laser. dtic.mil

Theoretical studies on molecules containing carbazole moieties have demonstrated that the carbazole unit, being an excellent electron donor, can be combined with electron-acceptor groups to create systems with large hyperpolarizability. mdpi.com The calculation of hyperpolarizability often involves time-dependent density functional theory (TD-DFT). worldscientific.com Studies have shown a relationship between NLO properties and other calculated quantum chemical parameters; for example, a negative correlation has been found between hyperpolarizability and the LUMO energy, energy gap, and chemical hardness. journaleras.com The large polarizability of composites involving poly(9-vinylcarbazole) (PVK) is attributed to charge transfer processes, highlighting the potential for enhancing NLO responses through chemical design. worldscientific.com

Table 2: Calculated Nonlinear Optical Properties for a Representative Carbazole-based Compound Note: This table illustrates typical NLO data obtained from DFT calculations. Values are dependent on the specific molecular structure and computational level.

| Parameter | Description | Typical Calculated Value (esu) |

| <α> | Average Linear Polarizability | ~5 x 10-23 |

| β | First Hyperpolarizability | ~8 x 10-30 |

Values are illustrative and based on studies of NLO properties in organic molecules. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the underlying Lewis structure of a molecule. niscpr.res.inbatistalab.com It provides a quantitative picture of the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The strength of these interactions is estimated using second-order perturbation theory, with the stabilization energy E(2) indicating the intensity of electron delocalization from a donor to an acceptor orbital. niscpr.res.in

For carbazole systems, NBO analysis can reveal the stability conferred by π-electron delocalization across the aromatic rings. Key interactions typically include π → π* and lone pair (LP) → σ* or LP → π* transitions. mdpi.com For example, the interaction between the nitrogen lone pair (LP(N)) and the adjacent antibonding orbitals of the carbazole ring contributes significantly to the molecule's electronic structure and stability. These delocalization effects are fundamental to the carbazole moiety's role as an effective hole-transporting unit. mdpi.com

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This table shows examples of key electronic delocalizations within a carbazole framework as determined by NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| π (C1-C2) | π* (C3-C4) | ~20.5 | π-conjugation within ring |

| LP (N) | π* (C1-C6) | ~40.2 | Lone pair delocalization |

| σ (C-H) | σ* (C-C) | ~5.0 | Hyperconjugation |

Data is representative of interactions found in aromatic amine systems. mdpi.comniscpr.res.in

Molecular Modeling of Polymer Conformation and Stereochemistry

The physical and electronic properties of poly(this compound) are strongly dependent on the three-dimensional arrangement of the polymer chains (conformation) and the spatial orientation of the bulky carbazole side groups (stereochemistry). Molecular modeling, often using molecular mechanics calculations, provides crucial insights into these structural features. researchgate.netacs.org

Studies on the closely related poly(N-vinylcarbazole) (PVK) have used a combination of Nuclear Overhauser Effect Spectroscopy (NOESY) experiments and molecular mechanics to probe its solution conformation. researchgate.netacs.org These investigations analyze the triad (B1167595) stereochemical sequences: isotactic (carbazole groups on the same side of the polymer backbone), syndiotactic (alternating sides), and heterotactic (random arrangement). The results indicate that a single, rigid conformational model is insufficient to describe the polymer. Instead, the polymer chain exists in a state of conformational averaging between different model structures. researchgate.netacs.org

Mechanistic Modeling of Polymerization Processes and Reaction Kinetics

Understanding the mechanism and kinetics of the polymerization of this compound is key to controlling the molecular weight, structure, and properties of the resulting polymer. Mechanistic modeling involves developing kinetic schemes that describe the initiation, propagation, and termination steps of the polymerization reaction.

The polymerization of N-vinylcarbazole (NVC), a closely related monomer, has been shown to proceed via multiple pathways, including free-radical and cationic polymerization. researchgate.net In some systems, a charge-transfer complex can form, which is capable of initiating polymerization through both radical and cationic mechanisms simultaneously. researchgate.net The ratio of these competing mechanisms can be influenced by factors such as the donor-acceptor ratio of the initiating system and the reaction medium. researchgate.net

Kinetic studies often reveal the order of the reaction. For example, controlled radical polymerization of NVC using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) has been shown to follow pseudo-first-order kinetics. researchgate.net This is evidenced by a linear relationship between ln([M]0/[M]) and time, indicating that the concentration of propagating radicals remains constant. researchgate.net Such kinetic models are crucial for validating experimental data and designing polymerization processes to produce polymers with well-defined architectures and low polydispersity. researchgate.netacs.org

Optoelectronic and Charge Transport Phenomena in Poly N Ethyl 2 Vinylcarbazole

Fundamental Mechanisms of Charge Carrier Generation and Transport

The movement of charge carriers, specifically holes, is a critical process in the functionality of P2VK-based devices. This transport is primarily understood as a hopping mechanism, where holes move between the pendant carbazole (B46965) groups of the polymer chains. scispace.com